molecular formula C18H20N4O3 B2959991 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1421584-10-2

3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2959991
CAS No.: 1421584-10-2
M. Wt: 340.383
InChI Key: OVDHBSNVULTPIC-UHFFFAOYSA-N
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Description

This compound is a benzodioxine-carboxamide derivative featuring a pyrimidine ring substituted with a pyrrolidine group.

Properties

IUPAC Name

2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-17(25-14-7-3-2-6-13(14)24-12)18(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHBSNVULTPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(pyrrolidin-1-yl)pyrimidine with appropriate benzodioxine derivatives under controlled conditions. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and various solvents such as acetonitrile or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like flash chromatography, and the employment of cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxine moiety, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzodioxine Derivatives

The benzodioxine scaffold is shared across multiple analogs:

  • Target compound : Benzodioxine linked to a pyrimidine-pyrrolidine carboxamide.
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide (): Differs in pyrimidine substitution (4-methyl-2-phenyl vs. The phenyl group could enhance lipophilicity compared to the pyrrolidine’s basicity .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Incorporates a thienopyrimidine system with an acetamide linker. The thiophene ring increases hydrophobicity, while the ether linkage may reduce metabolic stability compared to the direct carboxamide bond in the target compound .

Heterocyclic Variations

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces pyrimidine with a thiazole ring.

Functional Group Impact Analysis

Compound Key Substituents Potential Effects Evidence Source
Target 6-(pyrrolidin-1-yl)pyrimidine Enhanced basicity; potential for protein binding via pyrrolidine’s NH
4-methyl-2-phenyl-pyrimidine Increased lipophilicity; steric hindrance from phenyl
Thienopyrimidine-oxyacetamide Higher hydrophobicity; possible metabolic instability
Thiazole-5-oxopyrrolidine Electron-withdrawing effects; ketone-mediated solubility

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

  • Thiazole-containing analogs () might show altered metabolic pathways due to sulfur’s susceptibility to oxidation .

Biological Activity

The compound 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a derivative of the 1,4-benzodioxane scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

Research indicates that derivatives of the 1,4-benzodioxane core exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antioxidant activity
  • Cytotoxicity against various cancer cell lines

Anti-inflammatory Activity

Studies have shown that certain 1,4-benzodioxane derivatives exhibit notable anti-inflammatory effects. For instance, compounds with specific substituents at position 6 on the benzodioxane ring have demonstrated enhanced anti-inflammatory activity. The relative position of substituents is crucial for optimizing these effects .

Case Study: Structure-Activity Relationship

A study by Vazquez et al. highlighted that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position 6 displayed significant anti-inflammatory activity compared to its regioisomer with the substituent at position 2 . This suggests that modifications to the benzodioxane structure can lead to variations in biological efficacy.

Anticancer Activity

The anticancer potential of benzodioxane derivatives is particularly promising. The compound CCT251236, a bisamide derivative of benzodioxane, has shown growth inhibitory effects in human ovarian carcinoma xenograft models. The presence of the benzodioxane moiety was critical for maintaining this activity .

Mechanistic Insights

Research indicates that these compounds may exert their anticancer effects through modulation of key signaling pathways such as the p38α MAPK pathway, which is involved in various physiological processes including cancer progression and inflammation .

Antioxidant and Cytotoxic Properties

In addition to anti-inflammatory and anticancer activities, some benzodioxane derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatorySignificant reduction in inflammation markers
AnticancerGrowth inhibition in cancer cell lines
AntioxidantScavenging of free radicals
CytotoxicInduction of apoptosis in cancer cells

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